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Compound of Interest

Compound Name: 7-Bromo-1,2-benzothiazole

CAS No.: 139036-97-8

Cat. No.: B2770151

Get Quote

Executive Summary & Structural Context
7-Bromo-1,2-benzothiazole (C

H

BrNS) serves as a critical halogenated scaffold in the development of atypical antipsychotics,
antimicrobial agents, and organic semiconductors.[1] Its structural integrity relies on the fusion
of a benzene ring with an isothiazole ring, where the bromine atom at the C7 position exerts
significant electronic influence on the aromatic system.

Accurate characterization is challenging due to the potential for isomerization (vs. 1,3-

benzothiazole) and the specific coupling patterns arising from the 7-substitution.[1] This guide

provides a self-validating analytical workflow using MS, IR, and NMR.

Structural Parameters[1][2][3][4][5][6][7][8]
CAS Registry Number: (Analogous reference: 5-bromo isomer is 139037-01-7; 7-bromo is

less common, often synthesized de novo).[1]
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Molecular Weight: 214.08 g/mol (based on

Br).

Key Feature: The C7 position is "ortho" to the sulfur bridgehead, creating a unique steric and

electronic environment compared to the 4, 5, or 6 isomers.

Mass Spectrometry (MS) Analysis
Objective: Confirm molecular weight and isotopic composition.

Theoretical Isotopic Profile
Bromine possesses two stable isotopes,

Br (50.69%) and

Br (49.31%). This results in a characteristic 1:1 doublet for the molecular ion peak, a definitive
signature for mono-brominated compounds.

Ion Identity m/z (Theoretical)
Relative
Abundance

Description

[M] 212.92 100%

Molecular ion

containing

Br

[M+2] 214.92 ~98%

Molecular ion

containing

Br

[M-Br] 134.01 Variable
Loss of Bromine

radical

[M-HCN] ~186/188 Variable
Fragmentation of

Isothiazole ring

Fragmentation Logic (EI-MS)
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The fragmentation pathway typically involves the cleavage of the weak N-S bond or the

expulsion of small stable molecules like HCN or CS.

Molecular Ion [M]+
m/z 213/215

[M - Br]+
m/z 134

(Benzisothiazole cation)- Br•

[M - HCN]+
m/z 186/188

(Ring contraction)

- HCN

[M - CS]+
m/z 169/171

- CS

C6H4N+ / C6H4S+
Low mass fragments

Click to download full resolution via product page

Figure 1: Predicted Electron Impact (EI) fragmentation pathway for 7-Bromo-1,2-
benzothiazole.

Infrared (IR) Spectroscopy
Objective: Identify functional groups and confirm the aromatic substitution pattern.

Characteristic Bands
The 7-bromo substitution alters the "fingerprint" region significantly compared to the

unsubstituted parent.[1]
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Functional Group
Frequency (cm

)
Intensity Assignment

C-H Stretch (Ar) 3050 - 3090 Weak
Aromatic C-H

stretching

C=N Stretch 1620 - 1640 Medium
Isothiazole ring

characteristic

C=C Stretch (Ar) 1450 - 1580 Strong
Benzene ring skeletal

vibrations

C-Br Stretch 600 - 750 Strong
Aryl-Bromide bond

(Key Identifier)

Subst.[1][2] Pattern 740 - 780 Strong

1,2,3-trisubstituted

benzene ring (due to

7-Br)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Definitive structural elucidation. This is the primary method to distinguish the 7-

bromo isomer from the 4, 5, or 6-bromo isomers.[1]

H NMR Analysis (Theoretical, 400 MHz, CDCl )
The 1,2-benzisothiazole system has a distinct singlet for the proton on the isothiazole ring (H-

3).[1] The benzene ring protons (H-4, H-5, H-6) form an ABC spin system (or AMX depending

on field strength) due to the substitution at C-7.[1]

H-3 (Isothiazole): Most deshielded due to proximity to Nitrogen.[1]

H-4, H-5, H-6: Aromatic region.[1] H-6 is ortho to the Bromine (C-7) and meta to the

bridgehead.[1]
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Proton
Shift (

, ppm)
Multiplicity Coupling (Hz)

Assignment
Logic

H-3 8.70 - 8.90 Singlet (s) -

Adjacent to N=C;

diagnostic for

benzisothiazole.

[1]

H-4 7.85 - 7.95 Doublet (d)

Para to Br;

adjacent to

bridgehead C3a.

[1]

H-6 7.60 - 7.70 Doublet (d)

Ortho to Br;

deshielded by -I

effect of Br.

H-5 7.35 - 7.45 Triplet (t/dd)

Meta to Br;

standard

aromatic

chemical shift.[1]

C NMR Analysis (Theoretical, 100 MHz, CDCl )
C-7 (C-Br): Distinctive upfield shift relative to C-H carbons due to the heavy atom effect

(typically 115-125 ppm).[1]

C-3 (C=N): Most deshielded carbon (~150-160 ppm).[1]
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Solid Sample
(5-10 mg)

Dissolve in CDCl3
(0.6 mL, 99.8% D)

Acquire 1H Spectrum
(16 scans, d1=1.0s)

Check H-3 Signal
(~8.8 ppm Singlet?)

Confirm 1,2-Benzisothiazole
Core

Yes

Suspect 1,3-Benzothiazole
(H-2 is ~9.0 ppm)

No

Analyze Splitting of H-4/H-5/H-6
(Verify 1,2,3-trisubstitution)

Click to download full resolution via product page

Figure 2: Decision tree for verifying the 1,2-benzisothiazole core via NMR.

Experimental Protocols
Sample Preparation for High-Resolution NMR
Causality: High concentration improves S/N ratio for

C, but excessive concentration causes line broadening. Filtration prevents particulate
interference.
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Weigh 10 mg of 7-Bromo-1,2-benzothiazole into a clean vial.

Add 0.6 mL of CDCl

(containing 0.03% TMS as internal standard).

Sonicate for 30 seconds to ensure complete dissolution.

Filter through a glass wool plug into a precision 5mm NMR tube.

Validation: Check lock signal level; it should be stable >80%.

GC-MS Method (Purity & Identity)
Causality: Non-polar column (HP-5) separates based on boiling point/polarity.[1]

Column: HP-5MS (30m x 0.25mm x 0.25µm).

Carrier Gas: Helium at 1.0 mL/min constant flow.

Temp Program: 60°C (1 min) → 20°C/min → 280°C (5 min).

Inlet: Split 20:1, 250°C.

MS Source: 230°C, EI mode (70 eV).

Self-Validation: The retention time should be distinct from the non-brominated parent (which

elutes earlier). The M+ peak must show the 1:1 bromine isotope ratio.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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